

# Toxicological studies and safety data for "Perfluoro-1-butene"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Perfluoro-1-butene**

Cat. No.: **B089320**

[Get Quote](#)

## Perfluoro-1-butene: A Toxicological and Safety Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**Perfluoro-1-butene** (PFB), also known as octafluoro-1-butene, is a perfluoroalkene compound with the chemical formula C4F8. As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), its toxicological profile is of significant interest due to the recognized persistence, bioaccumulation potential, and adverse health effects associated with many PFAS compounds.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the available toxicological studies and safety data for **Perfluoro-1-butene**, intended to inform researchers, scientists, and drug development professionals. Due to the limited specific data for **Perfluoro-1-butene**, this guide also incorporates information on related fluoroalkenes and the general toxicological profile of PFAS to provide a broader context for risk assessment.

## Toxicological Data

A critical challenge in assessing the toxicology of **Perfluoro-1-butene** is the significant lack of publicly available quantitative data for most standard toxicological endpoints. Safety Data Sheets (SDS) consistently report "no data available" for key metrics such as LD50 and LC50

values. This section summarizes the available qualitative information for **Perfluoro-1-butene** and presents quantitative data for analogue compounds to provide a comparative perspective.

## Quantitative Toxicity Data for Perfluoro-1-butene

As of the date of this guide, specific quantitative toxicity values for **Perfluoro-1-butene** are not available in the public domain. The following table reflects this data gap.

| Endpoint                                         | Route of Administration | Species      | Value             | Reference |
|--------------------------------------------------|-------------------------|--------------|-------------------|-----------|
| <b>Acute Toxicity</b>                            |                         |              |                   |           |
| LD50                                             | Oral                    | Not Reported | No data available |           |
| LD50                                             | Dermal                  | Not Reported | No data available |           |
| LC50                                             | Inhalation              | Not Reported | No data available |           |
| <b>Sub-chronic/Chronic Toxicity</b>              |                         |              |                   |           |
| NOAEL                                            | Oral                    | Not Reported | No data available |           |
| LOAEL                                            | Oral                    | Not Reported | No data available |           |
| NOAEL                                            | Inhalation              | Not Reported | No data available |           |
| LOAEL                                            | Inhalation              | Not Reported | No data available |           |
| NOAEL                                            | Dermal                  | Not Reported | No data available |           |
| LOAEL                                            | Dermal                  | Not Reported | No data available |           |
| <b>Reproductive &amp; Developmental Toxicity</b> |                         |              |                   |           |
| NOAEL                                            | Oral                    | Not Reported | No data available |           |
| LOAEL                                            | Oral                    | Not Reported | No data available |           |
| <b>Carcinogenicity</b>                           |                         |              |                   |           |
| Carcinogenic Potential                           | Not Reported            | Not Reported | No data available |           |

## Qualitative Toxicological Profile of Perfluoro-1-butene

Based on available Safety Data Sheets, **Perfluoro-1-butene** is classified with the following hazards:

- Skin Irritation: Causes skin irritation.
- Eye Irritation: Causes serious eye irritation.
- Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation and may cause drowsiness or dizziness.

## Toxicity Data for Analogue Compounds

To provide context for the potential toxicity of **Perfluoro-1-butene**, the following table summarizes data for its isomer, Perfluoro-2-butene, and a structurally related compound, Perfluoroisobutene.

| Compound           | Endpoint         | Route of Administration | Species | Value                      | Reference |
|--------------------|------------------|-------------------------|---------|----------------------------|-----------|
| Perfluoro-2-butene | LC50             | Inhalation (4 hr)       | Rat     | 81 ppm                     | [3]       |
| Perfluoroisobutene | LC <sub>50</sub> | Inhalation              | Mice    | 880 mg·min·m <sup>-3</sup> | [4]       |

Note: The toxicity of fluoroalkenes can vary significantly based on their structure.

Perfluoroisobutene, for instance, is known to be highly toxic.[4]

## Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on **Perfluoro-1-butene** are not available. However, this section outlines standardized methodologies for key toxicological assays that would be applicable for its evaluation, based on established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

## Acute Toxicity Studies

### 2.1.1. Acute Oral Toxicity (Based on OECD Guideline 423)

- Objective: To determine the acute oral toxicity of a substance.

- Test Animals: Typically, young adult female rats (e.g., Wistar or Sprague-Dawley strains).
- Methodology:
  - Animals are fasted overnight prior to dosing.
  - The test substance is administered as a single oral dose via gavage. A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity.
  - Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
  - A necropsy is performed on all animals at the end of the observation period.
- Endpoint: The LD50 (median lethal dose) is estimated based on the observed mortality.

#### 2.1.2. Acute Dermal Toxicity (Based on OECD Guideline 402)

- Objective: To assess the acute toxicity of a substance applied to the skin.
- Test Animals: Typically, young adult rats, rabbits, or guinea pigs.
- Methodology:
  - The fur on the dorsal area of the trunk of the animals is clipped.
  - The test substance is applied uniformly to an area of approximately 10% of the body surface.
  - The treated area is covered with a porous gauze dressing for a 24-hour exposure period.
  - Animals are observed for mortality, skin reactions, and systemic toxicity for 14 days.
- Endpoint: The LD50 is determined, along with observations on skin irritation.

#### 2.1.3. Acute Inhalation Toxicity (Based on OECD Guideline 403)

- Objective: To determine the acute toxicity of a substance via inhalation.

- Test Animals: Typically, young adult rats.
- Methodology:
  - Animals are placed in exposure chambers (nose-only or whole-body).
  - The test substance is administered as a gas, vapor, or aerosol at a specified concentration for a fixed period (typically 4 hours).
  - Animals are observed for mortality, clinical signs, and body weight changes for up to 14 days post-exposure.
- Endpoint: The LC50 (median lethal concentration) is calculated.

## Genetic Toxicology Assays

### 2.2.1. Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

- Objective: To screen for the mutagenic potential of a substance to induce gene mutations.
- Test System: Strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid.
- Methodology:
  - The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).
  - The bacteria are then plated on a minimal medium lacking the essential amino acid.
  - The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.
- Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

### 2.2.2. In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)

- Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.
- Test System: Cultured mammalian cells (e.g., Chinese hamster ovary (CHO) cells, human lymphocytes).
- Methodology:
  - Cell cultures are exposed to the test substance with and without metabolic activation.
  - Cells are harvested at a suitable time after treatment and treated with a metaphase-arresting agent.
  - Chromosomes are prepared and analyzed microscopically for structural aberrations.
- Endpoint: The frequency of cells with chromosomal aberrations is determined.

## Reproductive and Developmental Toxicity Studies

### 2.3.1. Extended One-Generation Reproductive Toxicity Study (Based on OECD Guideline 443)

- Objective: To provide a comprehensive assessment of the effects of a substance on reproductive and developmental endpoints.
- Test Animals: Typically, rats.
- Methodology:
  - Parental (P) generation animals are exposed to the test substance for a pre-mating period, during mating, gestation, and lactation.
  - The first-generation (F1) offspring are exposed from conception into adulthood.
  - Endpoints evaluated include reproductive performance of the P generation, and viability, growth, development (including sexual maturation), and reproductive performance of the F1 generation.

- Endpoint: Determination of NOAEL and LOAEL values for reproductive and developmental toxicity.

# Potential Signaling Pathways and Mechanisms of Toxicity

While specific mechanistic data for **Perfluoro-1-butene** is lacking, the broader class of PFAS compounds has been shown to exert toxicity through various signaling pathways. A key mechanism involves the activation of nuclear receptors, particularly the peroxisome proliferator-activated receptor alpha (PPAR $\alpha$ ).<sup>[1][5]</sup> Activation of PPAR $\alpha$  can lead to a cascade of events affecting lipid metabolism, inflammation, and cell proliferation, which may contribute to the liver toxicity observed with some PFAS.<sup>[5]</sup>

Other potential pathways implicated in PFAS toxicity include interactions with other nuclear receptors like the estrogen receptor and the pregnane X receptor, as well as the induction of oxidative stress.<sup>[6]</sup>



[Click to download full resolution via product page](#)

Caption: Potential PFAS toxicity pathway via PPAR $\alpha$  activation.

# Safety and Handling

Given the identified hazards of skin and eye irritation and potential for respiratory irritation and central nervous system effects, appropriate safety precautions are essential when handling **Perfluoro-1-butene**.

- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles.
  - Skin Protection: Wear protective gloves and clothing to prevent skin contact.

- Respiratory Protection: Use in a well-ventilated area or with appropriate respiratory protection if inhalation is possible.
- Handling:
  - Avoid breathing gas, vapors, or spray.
  - Wash hands thoroughly after handling.
- Storage:
  - Store in a cool, dry, well-ventilated area.
  - Keep away from heat, sparks, and open flames.

## Conclusion

The available data on the toxicology of **Perfluoro-1-butene** is limited, with significant gaps in knowledge regarding its acute quantitative toxicity, chronic effects, genotoxicity, carcinogenicity, and reproductive toxicity. The primary identified hazards are skin and eye irritation and specific target organ toxicity with a single exposure. As a member of the PFAS class of compounds, there is a potential for other health effects, and further research is warranted to fully characterize its toxicological profile. In the absence of specific data, a cautious approach should be taken, utilizing appropriate personal protective equipment and engineering controls to minimize exposure. The information on analogue compounds and the general mechanisms of PFAS toxicity can serve as a preliminary guide for risk assessment until more specific data for **Perfluoro-1-butene** becomes available.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PFAS - Wikipedia [en.wikipedia.org]
- 3. Perfluoro-2-butene | C4F8 | CID 2775851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Perfluoroisobutene [wikipedia.nucleos.com]
- 5. Toward a Mechanistic Understanding of Poly- and Perfluoroalkylated Substances and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Toxicological studies and safety data for "Perfluoro-1-butene"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089320#toxicological-studies-and-safety-data-for-perfluoro-1-butene>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)